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molecular formula C9H17NO2 B1319215 Methyl 2-(1-methylpiperidin-4-yl)acetate CAS No. 95533-25-8

Methyl 2-(1-methylpiperidin-4-yl)acetate

Cat. No. B1319215
M. Wt: 171.24 g/mol
InChI Key: BMFMUHLTSDBYKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05554629

Procedure details

Methyl diethylphosphonoacetate (88.69 g, 0.422 mol) was added dropwise to a stirred suspension of sodium hydride (18.56 g, 60% dispersion in oil, 0.464 mol) in THF (300 ml) under nitrogen, at such a rate as to maintain the temperature below 30° C. The mixture was stirred for 1 h and a solution of N-methyl-4-piperidinone (47.71 g, 0.422 mol) in THF (150 ml) was added dropwise. The mixture was heated at 60° C. for 4.5 h before removing the solvent under vacuum and redissolving the residue in dichloromethane (300 ml) and water (200 ml). The dichloromethane phase was separated, washed successively with water (200 ml) and saturated sodium bisulphite solution (2×70 ml) and dried (MgSO4). The crude product was chromategraphed on silica gel, eluting with methanol/ether (5:95) to give the title-product (19.75 g, 28%). 1H NMR (250 MHz, CDCl3) δ (3H, s, N-CH3), 2.35 (2H, t, J=6 Hz, CH2), 2.40-2.50 (4H, m, 2 of CH2), 3.00 (2H, t, J=6 Hz, CH2), 3.70 (3H, s, CO2CH3), 5.65 (1H, s, vinyl CH).
Quantity
88.69 g
Type
reactant
Reaction Step One
Quantity
18.56 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
47.71 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
28%

Identifiers

REACTION_CXSMILES
C(OP([CH2:9][C:10]([O:12][CH3:13])=[O:11])(OCC)=O)C.[H-].[Na+].[CH3:16][N:17]1[CH2:22][CH2:21][C:20](=O)[CH2:19][CH2:18]1>C1COCC1>[CH3:16][N:17]1[CH2:22][CH2:21][CH:20]([CH2:9][C:10]([O:12][CH3:13])=[O:11])[CH2:19][CH2:18]1 |f:1.2|

Inputs

Step One
Name
Quantity
88.69 g
Type
reactant
Smiles
C(C)OP(=O)(OCC)CC(=O)OC
Name
Quantity
18.56 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
300 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
47.71 g
Type
reactant
Smiles
CN1CCC(CC1)=O
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at such a rate as to maintain the temperature below 30° C
CUSTOM
Type
CUSTOM
Details
before removing the solvent under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
redissolving the residue in dichloromethane (300 ml)
CUSTOM
Type
CUSTOM
Details
The dichloromethane phase was separated
WASH
Type
WASH
Details
washed successively with water (200 ml) and saturated sodium bisulphite solution (2×70 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
WASH
Type
WASH
Details
eluting with methanol/ether (5:95)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN1CCC(CC1)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 19.75 g
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 27.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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